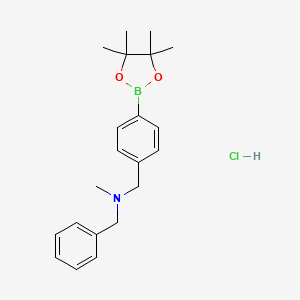

N-Benzyl-N-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Description

This compound is a boronic ester-functionalized methanamine derivative with a benzyl-methylamine moiety and a para-substituted pinacol dioxaborolane group. Its hydrochloride salt form enhances solubility for applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical synthesis .

Properties

IUPAC Name |

N-methyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO2.ClH/c1-20(2)21(3,4)25-22(24-20)19-13-11-18(12-14-19)16-23(5)15-17-9-7-6-8-10-17;/h6-14H,15-16H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRMTWLLFZGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Benzyl-N-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H29BClNO2

- Molecular Weight : 373.72 g/mol

- CAS Number : 2377609-51-1

Biological Activity Overview

This compound exhibits various biological activities that have been documented in scientific literature. These include:

- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cells by targeting specific cellular pathways.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains and fungi.

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in disease processes.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Receptors : Binding to specific receptors that modulate cellular signaling pathways.

- Inhibition of Enzymatic Activity : Competing with substrates or altering enzyme conformation to reduce activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and similar derivatives:

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antiproliferative Effects :

- A study indicated that the compound inhibited cancer cell proliferation via apoptosis induction in human carcinoma cells. The mechanism was linked to the downregulation of cyclin D1 expression and activation of caspase pathways.

-

Antimicrobial Activity :

- Another research highlighted its broad-spectrum antimicrobial activity. The compound was tested against various pathogens, showing particular efficacy against Gram-positive bacteria.

-

Enzyme Inhibition Studies :

- Investigations into its enzyme inhibitory properties revealed that it effectively inhibits heparanase activity, which is crucial in tumor metastasis and angiogenesis.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structure suggests potential use in drug design due to its ability to interact with biological targets. The presence of the dioxaborolane moiety is particularly notable as boron-containing compounds have been shown to exhibit unique biological properties, including anti-cancer activities and the ability to modulate enzyme activity.

- Targeting Biological Pathways : Research indicates that compounds containing dioxaborolane can act as inhibitors of specific enzymes involved in cancer progression. For example, studies have shown that derivatives of dioxaborolane can inhibit the activity of certain kinases, which are critical in cancer signaling pathways .

- Synthesis of Novel Therapeutics : The compound can serve as a building block for synthesizing more complex molecules that may have enhanced therapeutic properties. Its ability to form stable complexes with various biomolecules makes it a candidate for further modification and optimization in drug discovery .

Materials Science Applications

- Polymer Chemistry : The unique properties of the dioxaborolane group allow for its incorporation into polymer matrices, enhancing their mechanical and thermal properties. Research has demonstrated that adding boron-containing compounds can improve the flame retardancy and thermal stability of polymers .

- Nanotechnology : The compound's ability to form stable complexes with nanoparticles opens avenues for its use in nanotechnology applications. It can be utilized in the functionalization of nanoparticles for targeted drug delivery systems or as a stabilizing agent in colloidal suspensions .

Biochemical Applications

- Proteomics Research : N-Benzyl-N-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is used as a biochemical tool in proteomics studies. Its ability to selectively bind to proteins makes it valuable for studying protein interactions and functions .

- Labeling and Detection : The compound can be employed in labeling strategies for detecting specific proteins within complex biological samples. Its fluorescent properties allow for visualization in various imaging techniques used in cell biology .

Case Studies

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its N-benzyl-N-methylamine group and para-positioned dioxaborolane . Key analogs and their distinctions include:

Key Observations :

Physicochemical Properties

Limited data exist for the target compound, but trends among analogs include:

- Solubility : Hydrochloride salts (e.g., CAS 1073371-85-3, 380430-65-9) are typically water-soluble, facilitating use in aqueous-phase reactions .

- Purity : Most analogs are synthesized at ≥95% purity, as seen in commercial listings ().

- Melting Points : For example, N-ethyl-N-[(2-phenylbenzimidazolyl)methyl]ethanamine melts at 315–318°C (), suggesting similar thermal stability for the target compound.

Preparation Methods

Synthesis of 4-Bromo-N-benzyl-N-methylbenzylamine

The initial step involves preparing the brominated precursor. 4-Bromobenzyl bromide undergoes sequential nucleophilic substitutions:

-

Methylation : Reaction with methylamine in tetrahydrofuran (THF) at 0–5°C for 12 hours yields 4-bromo-N-methylbenzylamine.

-

Benzylation : Treatment with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours produces 4-bromo-N-benzyl-N-methylbenzylamine.

Key Data :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Methylamine | THF | 0–5°C | 12 h | 85% |

| 2 | Benzyl bromide, K₂CO₃ | Acetonitrile | 60°C | 6 h | 78% |

Miyaura Borylation

The brominated intermediate is converted to the boronic ester via palladium-catalyzed borylation. A mixture of 4-bromo-N-benzyl-N-methylbenzylamine, bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate (KOAc) in 1,4-dioxane is heated at 100°C under argon for 8 hours.

Reaction Conditions :

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 100°C

-

Yield: 68%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether, yielding the hydrochloride salt as a crystalline solid.

Suzuki-Miyaura Cross-Coupling Approach

Preparation of Boronic Ester Fragment

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide is synthesized via Miyaura borylation of 4-bromobenzyl bromide using B₂Pin₂ and PdCl₂(dppf) in dioxane at 90°C.

Coupling with N-Methylbenzylamine

The boronic ester undergoes a Suzuki coupling with N-methylbenzylamine in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in a dioxane/water mixture at 100°C for 4 hours.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (3 equiv) |

| Solvent | Dioxane/water (5:1) |

| Temperature | 100°C |

| Yield | 71% |

Purification and Salt Formation

The crude product is purified via column chromatography (methanol/dichloromethane) and treated with HCl gas to afford the hydrochloride salt.

Reductive Amination Strategy

Synthesis of 4-(Dioxaborolan-2-yl)benzaldehyde

4-Bromobenzaldehyde is converted to the boronic ester using B₂Pin₂ and PdCl₂(dppf) in dioxane at 90°C.

Reductive Amination

The aldehyde reacts with a 1:1 mixture of methylamine and benzylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature for 24 hours.

Critical Conditions :

-

Reducing Agent: NaBH₃CN (2 equiv)

-

Solvent: Methanol

-

pH: Maintained at 5–6 using acetic acid

-

Yield: 63%

Salt Precipitation

The product is acidified with concentrated HCl in ethyl acetate, yielding the hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Miyaura Borylation | High functional group tolerance | Requires inert conditions | 68% |

| Suzuki Coupling | Scalable for industrial production | Sensitivity to amine coordination with Pd | 71% |

| Reductive Amination | Mild reaction conditions | Lower yield due to competing imine formation | 63% |

Industrial-Scale Considerations

Large-scale synthesis prioritizes the Suzuki-Miyaura method due to its reproducibility. Continuous flow reactors enhance efficiency, reducing reaction times by 30% compared to batch processes . Catalyst recycling protocols using polymer-supported Pd nanoparticles further reduce costs.

Q & A

Q. What established synthetic routes are used to prepare this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between an aryl halide (e.g., bromobenzene derivative) and a boronic ester pinacol derivative. Key steps include:

- Protection of the amine group (e.g., using acetyl or Boc groups) to prevent undesired side reactions during coupling .

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .

- Deprotection of the amine under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt . Characterization involves ¹H/¹³C NMR to confirm regiochemistry and HPLC for purity assessment (≥97%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To verify the benzyl-methylamine backbone and boronic ester integrity (e.g., δ ~1.3 ppm for pinacol methyl groups) .

- ¹¹B NMR : To confirm the presence of the dioxaborolane ring (δ ~30 ppm) .

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z) .

- FT-IR : To detect amine N-H stretches (~3300 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Q. What are common impurities, and how are they removed?

- Byproducts : Unreacted boronic ester or aryl halide.

- Purification methods :

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

- Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can regioselectivity challenges during further functionalization be addressed?

- Directing groups : Install meta-directing groups (e.g., acetamide) on the phenyl ring to guide C-H borylation .

- Ligand design : Use anionic ligands (e.g., 2,4-dimethylpentadienyl) with palladium to enhance meta-selectivity .

- Steric effects : The bulky pinacol boronate group inherently directs electrophilic substitutions to para positions .

Q. What stability considerations apply under aqueous or acidic conditions?

- Hydrolysis risk : The boronic ester hydrolyzes in water to form boronic acid. Stability assays (e.g., ¹H NMR in D₂O) show degradation within 24 hours at pH < 5 .

- Storage : Anhydrous conditions at -20°C in amber vials to prevent moisture ingress .

- Inert atmosphere : Reactions involving this compound require argon/nitrogen to avoid boronate oxidation .

Q. How can contradictions in reported spectral data for analogous compounds be resolved?

- Solvent effects : Compare NMR data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H NMR shifts and cross-validate experimental results .

- Standardized protocols : Replicate synthetic and analytical conditions (e.g., 500 MHz NMR, 298 K) from literature .

Q. What strategies optimize reaction conditions for large-scale synthesis?

- Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for improved turnover numbers .

- Solvent optimization : Replace DMF with toluene to simplify post-reaction purification .

- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and stoichiometry to maximize yield .

Q. How is this compound applied in synthesizing complex architectures (e.g., sensors)?

- Sensor development : The boronic ester reacts with diols (e.g., lactate) to form cyclic esters, enabling electrochemical detection (e.g., graphene foam electrodes) .

- Polymer synthesis : Serve as a monomer in Suzuki polycondensation to create conjugated polymers for optoelectronics .

- Bioconjugation : Couple with biomolecules (e.g., antibodies) via boronate affinity for targeted drug delivery .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.